molecular formula C19H18F3N3O2S B11449316 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11449316
M. Wt: 409.4 g/mol
InChI Key: RBDNEUPGVKBZEX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a thiophene group, a trifluoromethyl group, and a dimethoxyphenyl ethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the thiophene and trifluoromethyl groups. The final step involves the attachment of the dimethoxyphenyl ethylamine moiety.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Substituents: The thiophene and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions. Common reagents for these steps include thiophene-2-carboxaldehyde and trifluoromethyl iodide.

    Attachment of Dimethoxyphenyl Ethylamine: The final step involves the nucleophilic substitution of the pyrimidine core with 3,4-dimethoxyphenylethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A related compound with similar structural features but different functional groups.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a thieno-pyrimidine core and similar substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18F3N3O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H18F3N3O2S/c1-26-14-6-5-12(10-15(14)27-2)7-8-23-18-24-13(16-4-3-9-28-16)11-17(25-18)19(20,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,23,24,25)

InChI Key

RBDNEUPGVKBZEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC

Origin of Product

United States

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